1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
Overview
Description
The compound “1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride” is a derivative of 1,2,4-triazole . 1,2,4-Triazole scaffolds are not obtained in nature, but they are still intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves the use of starting materials like succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives are diverse. For instance, the reaction with aliphatic amines (primary and secondary) via a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Structure Analysis : Chernyshev et al. (2010) described the synthesis of compounds related to 1,2,4-triazoles, including 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid, which shares structural similarities with the target compound. They explored new rearrangements in the 2,5-dioxopyrrolidine series, providing insights into the synthesis mechanisms of such compounds (Chernyshev, Chernysheva, & Starikova, 2010).
Crystal Structure Determination : Studies on compounds with triazole rings, such as the work by Ye Jiao et al. (2015), have contributed to understanding the crystal structures of these molecules. Their research on a triazole compound revealed intricate hydrogen bonding patterns and three-dimensional network structures, offering valuable information for the structural analysis of related compounds (Ye Jiao et al., 2015).
Medicinal Chemistry and Biological Activities
Antitumor Activity : The triazole ring, a component of the target compound, has been linked to potential antitumor activities. For instance, the study by Hu et al. (2010) synthesized a triazole derivative and evaluated its antitumor effects, indicating a potential research avenue for related compounds (Hu et al., 2010).
Biological Activities of Triazole Derivatives : Tirlapur et al. (2009) investigated new series of 1,2,4-triazoles, highlighting their biological activities. This research supports the potential bioactivity of compounds containing the 1,2,4-triazole structure, which is pertinent to the target compound (Tirlapur, Yuvaraj, Patil, & Udupi, 2009).
Microwave-Assisted Synthesis and Applications : The microwave-assisted synthesis of compounds involving 1,2,4-triazoles, as explored by Tan, Lim, and Dolzhenko (2017), demonstrates an efficient method for creating derivatives with potential medicinal and agricultural chemistry applications (Tan, Lim, & Dolzhenko, 2017).
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to show promising cytotoxic activity against various human cancer cell lines . These compounds may interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . The interaction between [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives have a wide range of biological activity, including anticancer effects
Pharmacokinetics
1,2,4-triazole derivatives are generally known for their good pharmacodynamic and pharmacokinetic profiles . They are able to form hydrogen bonds with different targets, which can improve their bioavailability .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines . They may induce cell death in cancer cells while having minimal harmful effects on normal cells .
Properties
IUPAC Name |
1-(3-butan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4.ClH/c1-4-5(2)7-10-8(6(3)9)12-11-7;/h5-6H,4,9H2,1-3H3,(H,10,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOFWPMJKGGVMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NNC(=N1)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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